

physical and chemical properties of glycerol carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Hydroxymethyl)-1,3-dioxolan-2-one

Cat. No.: B1199593

[Get Quote](#)

Glycerol Carbonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glycerol carbonate (GC), systematically named **4-(hydroxymethyl)-1,3-dioxolan-2-one**, is a versatile and promising chemical compound derived from renewable resources.^[1] As a derivative of glycerol, a major byproduct of biodiesel production, glycerol carbonate has garnered significant interest for its wide range of applications, including as a green solvent, a chemical intermediate for polymer synthesis, and in cosmetic and pharmaceutical formulations.^{[2][3]} Its unique molecular structure, featuring both a hydroxyl group and a cyclic carbonate, imparts a desirable combination of physical and chemical properties.^[2] This technical guide provides an in-depth overview of the core physical and chemical characteristics of glycerol carbonate, complete with quantitative data, experimental methodologies, and visual representations of its key chemical pathways.

Physical Properties

Glycerol carbonate is a clear, colorless to light yellow, viscous liquid with a mild odor.^{[1][4]} It is non-flammable, non-toxic, and readily biodegradable, positioning it as an environmentally friendly alternative in many applications.^{[1][2]} A summary of its key physical properties is presented in the tables below.

General and Thermal Properties

Property	Value	Conditions
Molecular Formula	C4H6O4	
Molar Mass	118.088 g·mol ⁻¹	
Melting Point	-69 °C	
-60 °C	at 1013 hPa	
Boiling Point	353.9 °C	
239 °C	at 102.1 kPa	
160 °C	at 0.11 kPa	
137-140 °C	at 0.5 - 0.7 hPa	
110-115 °C	at 0.1 mmHg	
Flash Point	>204°C	
190 °C		
149.5 °C	at 101.3 kPa	
110 °C	Closed cup	
Decomposition Temperature	Initial decomposition as high as 200 °C	
Autoignition Temperature	404°C	at 1013 hPa

References:[1][2][3][4][5][6][7]

Density and Viscosity

Property	Value	Temperature
Density	1.4 g/mL	25 °C
1.40 g·cm ⁻³	25 °C	
1.41 g·cm ⁻³	20 °C	
Viscosity	85.4 cP	25 °C
82.706 cSt	20 °C	

References:[1][4][5][8][9]

Solubility and Optical Properties

Property	Value	Details
Solubility in Water	Miscible	
Solubility in Organic Solvents	Miscible in polar solvents like alcohols and tetrahydrofuran.	
Refractive Index (nD)	1.469	20 °C
1.4570 – 1.4610	20 °C	
Vapor Pressure	0.93 Pa	25 °C
0.29 Pa	57.05 °C	

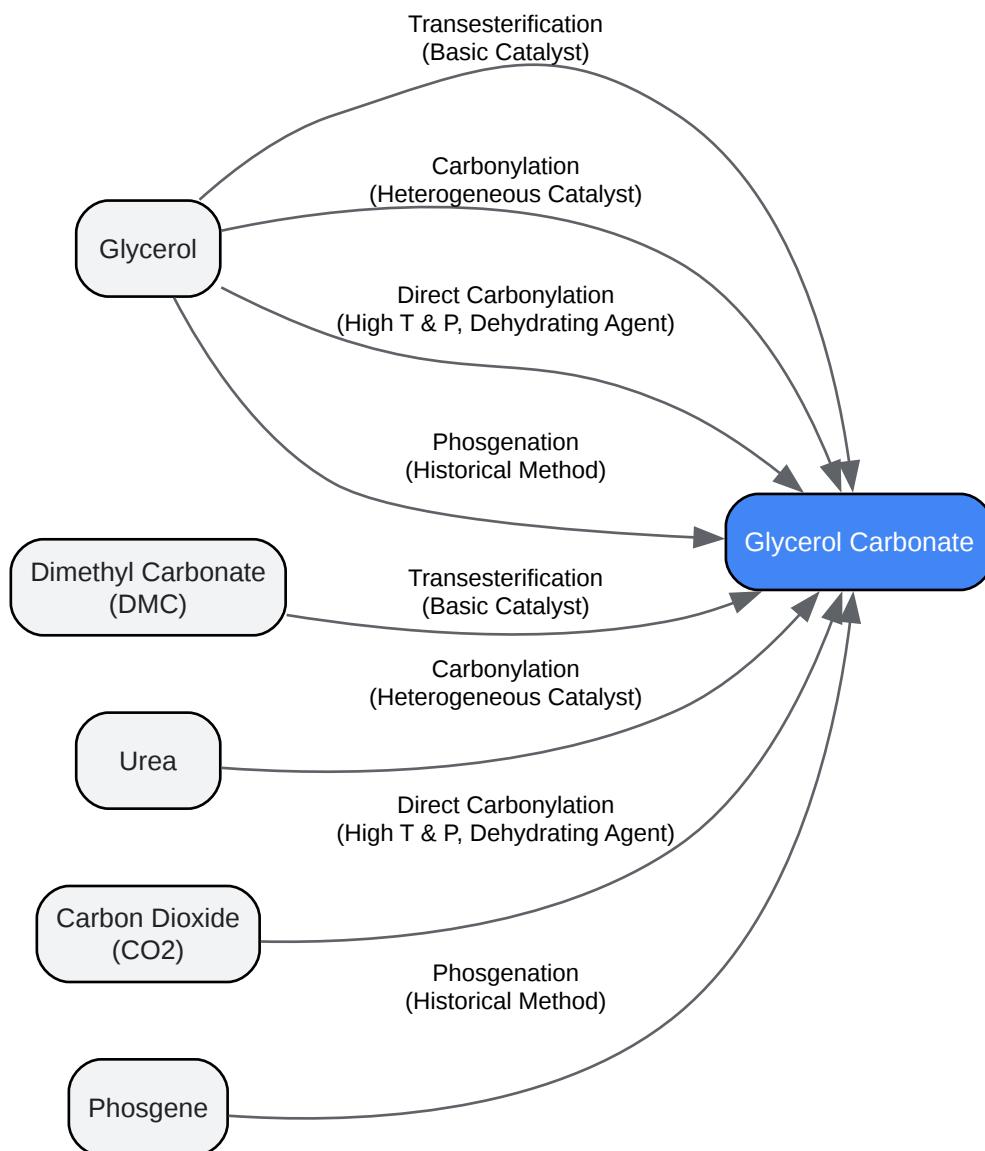
References:[1][8]

Chemical Properties and Reactivity

The chemical behavior of glycerol carbonate is dictated by its two primary functional groups: the secondary hydroxyl group and the cyclic carbonate ring. This dual functionality allows for a wide range of chemical transformations, making it a valuable building block in organic synthesis.[2]

Key Chemical Reactions

Glycerol carbonate can undergo a variety of reactions, including:


- Transesterification: It can react with alcohols, for example, to form other carbonates. The transesterification of glycerol with dimethyl carbonate (DMC) is a common and efficient method for synthesizing glycerol carbonate itself.[2][10]
- Polymerization: The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters, or it can be incorporated into polyester and polyurethane chains.[4]
- Alkylation: It can be used as an alkylating agent for phenolics to produce β -aryloxy alcohols. [11]
- Conversion to Epichlorohydrin: Through a multi-step process, glycerol carbonate can be converted to epichlorohydrin, a key component in the production of epoxy resins.[1]
- Decomposition: At high temperatures, glycerol carbonate primarily decomposes into carbon dioxide and 3-hydroxypropanal.[1][12] Theoretical studies suggest that the decomposition can proceed through different pathways, leading to products such as 3-hydroxypropanal, glycidol, or 4-methylene-1,3-dioxolan-2-one.[12]

Synthesis of Glycerol Carbonate

Several synthetic routes to glycerol carbonate have been developed, with a focus on green and sustainable processes. The primary methods include:

- Transesterification of Glycerol with Organic Carbonates: This is one of the most studied and efficient methods, often using dimethyl carbonate (DMC) or diethyl carbonate (DEC) in the presence of a basic catalyst.[2][10]
- Carbonylation of Glycerol with Urea: This route is attractive due to the low cost and availability of urea. The reaction is typically carried out under moderate conditions with heterogeneous catalysts.[2][10]
- Direct Carbonylation of Glycerol with Carbon Dioxide (CO₂): While being the most atom-economical route, this reaction is thermodynamically challenging and often requires high pressure and temperature, along with a dehydrating agent to shift the equilibrium.[1][2][13]

- Reaction of Glycerol with Phosgene: This is a historical method that is now largely avoided due to the high toxicity of phosgene.[14]

[Click to download full resolution via product page](#)

Caption: Major synthetic routes to glycerol carbonate.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of glycerol carbonate are crucial for reproducible research. Below are representative methodologies cited in the literature.

Synthesis of Glycerol Carbonate via Transesterification with Dimethyl Carbonate

Objective: To synthesize glycerol carbonate from glycerol and dimethyl carbonate using a basic catalyst.

Materials:

- Glycerol
- Dimethyl carbonate (DMC)
- Sodium carbonate (Na_2CO_3) (catalyst)
- Three-neck flask (250 mL)
- Condenser
- Temperature sensor
- Mechanical stirring system
- Buchner funnel and filter paper
- Distillation apparatus

Procedure:

- Charge a 250 mL three-neck flask with 45 g (0.5 mol) of dimethyl carbonate, 15.3 g (0.167 mol) of glycerol, and 0.053 g (5×10^{-4} mol) of sodium carbonate.[\[2\]](#)
- Equip the flask with a condenser, a temperature sensor, and a mechanical stirrer.[\[2\]](#)
- Heat the mixture to reflux (approximately 75°C) with continuous stirring.[\[2\]](#)
- Maintain the reflux for 2 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the conversion of glycerol.[\[2\]](#)

- After the reaction is complete (glycerol conversion >98%), cool the reaction mixture to room temperature.[2]
- Remove the catalyst by filtration using a Buchner funnel.[2]
- Distill the filtrate under atmospheric pressure to remove the excess dimethyl carbonate and the methanol byproduct.[2]
- The remaining product is glycerol carbonate, which should be a colorless, viscous liquid.[2]

Characterization by High-Performance Liquid Chromatography (HPLC)

Objective: To analyze the composition of the reaction mixture during the synthesis of glycerol carbonate.

Instrumentation:

- HPLC system (e.g., Spectra System P 1500) with a refractometer detector (e.g., Varian Prostar Model 350 RI detector).[10]
- Apolar column (e.g., Car-H).[10]

Chromatographic Conditions:

- Eluent: 0.004 N aqueous solution of H₂SO₄.[10]
- Flow Rate: 0.80 mL/min.[10]
- Column Temperature: 35°C.[10]
- Injection Volume: 20 µL.[10]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized glycerol carbonate.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz).

Sample Preparation:

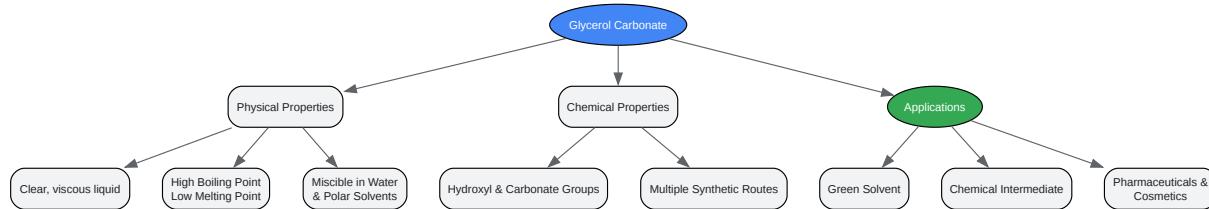
- Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃).

¹H NMR (400 MHz, CDCl₃):

- δ (ppm) = 5.29 (t, 1H, OH), 4.82–4.77 (m, 1H, CH), 4.49 (dd, 1H, OCH₂), 4.29 (dd, 1H, OCH₂CH), 3.66 (ddd, 1H, CH₂OH), 3.49 (ddd, 1H, CH₂OH).[2]

Safety and Handling

Glycerol carbonate is generally considered to have low toxicity and is not classified as a hazardous substance.[4] However, standard laboratory safety practices should always be followed.


- Personal Protective Equipment (PPE): Wear safety glasses with side-shields, protective gloves, and appropriate lab clothing to prevent skin and eye contact.[4]
- Handling: Handle in a well-ventilated area. Avoid ingestion and inhalation.
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected from direct sunlight.

Applications in Drug Development and Research

The favorable properties of glycerol carbonate make it an attractive excipient and solvent in pharmaceutical and cosmetic formulations.[1]

- Solvent: Its high dielectric constant, low volatility, and miscibility with water and polar organic solvents make it an excellent green solvent.[1][9]
- Humectant: It can be used as a humectant in personal care products.[1]

- Drug Delivery: Its biocompatibility and biodegradability are advantageous for its potential use in drug delivery systems.
- Chemical Intermediate: It serves as a versatile building block for the synthesis of more complex molecules with potential pharmaceutical applications.[2]

[Click to download full resolution via product page](#)

Caption: Logical relationships of glycerol carbonate's properties and applications.

In conclusion, glycerol carbonate stands out as a highly valuable and sustainable chemical. Its well-characterized physical and chemical properties, coupled with its versatile reactivity and favorable safety profile, make it a compound of significant interest for researchers, scientists, and professionals in drug development and various other industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycerol-1,2-carbonate - Wikipedia [en.wikipedia.org]
- 2. frontiersin.org [frontiersin.org]

- 3. Glycerol carbonate as a versatile building block for tomorrow: synthesis, reactivity, properties and applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. jcia-bigdr.jp [jcia-bigdr.jp]
- 5. chemicalpoint.eu [chemicalpoint.eu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of glycerol carbonate from glycerin with CaCO₃ in a batch reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Progress in Synthesis of Glycerol Carbonate and Evaluation of Its Plasticizing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Topological investigation of the reaction mechanism of glycerol carbonate decomposition by bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09755A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- To cite this document: BenchChem. [physical and chemical properties of glycerol carbonate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199593#physical-and-chemical-properties-of-glycerol-carbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com